Apararenone
Overview
Description
Apararenone, also known by its developmental code name MT-3995, is a nonsteroidal antimineralocorticoid compound. It is currently under development by Mitsubishi Tanabe Pharma for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis . This compound acts as a highly selective antagonist of the mineralocorticoid receptor, which is the receptor for aldosterone .
Mechanism of Action
Target of Action
MT-3995, also known as Apararenone, is a nonsteroidal antimineralocorticoid . Its primary target is the mineralocorticoid receptor (MR) , which is the receptor for aldosterone . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure by managing the balance of salt and water in the body.
Mode of Action
This compound acts as a highly selective antagonist of the mineralocorticoid receptor . This means it binds to the MR and blocks its activation by aldosterone, thereby inhibiting the effects of aldosterone .
Biochemical Pathways
By blocking the MR, this compound interferes with the aldosterone-regulated sodium reabsorption and potassium excretion pathways . This action can lead to a decrease in blood pressure and a reduction in fluid volume, which are beneficial effects in conditions like hypertension and heart failure.
Pharmacokinetics
Clinical trials have been conducted to evaluate the pharmacodynamics, safety, tolerability, and pharmacokinetics of mt-3995 . These studies would provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its bioavailability.
Result of Action
In clinical studies, this compound has shown a significant reduction in the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy . This suggests that the drug may have a renoprotective effect in these patients. The UACR-lowering effect of this compound administered once daily for 24 weeks in patients with stage 2 diabetic nephropathy was confirmed, and the 52-week administration was safe and tolerable .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the patient’s health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Preparation Methods
The synthesis of apararenone involves several steps, starting from the appropriate benzoxazinone derivative. The synthetic route typically includes the following steps:
Formation of the Benzoxazinone Core: This involves the cyclization of an appropriate precursor to form the benzoxazinone ring.
Introduction of the Fluorophenyl Group:
Sulfonamide Formation:
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Apararenone undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under the influence of reducing agents, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Apararenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound in the study of nonsteroidal antimineralocorticoids and their interactions with mineralocorticoid receptors.
Biology: In biological research, this compound is used to study the effects of mineralocorticoid receptor antagonism on cellular processes and signaling pathways.
Medicine: this compound is being investigated for its potential therapeutic effects in treating conditions like diabetic nephropathies and non-alcoholic steatohepatitis.
Comparison with Similar Compounds
Apararenone is part of a class of compounds known as nonsteroidal mineralocorticoid receptor antagonists. Similar compounds in this class include:
Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist with greater potency than spironolactone.
Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader range of activity but also more side effects related to sex hormones.
This compound is unique in its high selectivity for the mineralocorticoid receptor and its potential for fewer side effects compared to steroidal antagonists like spironolactone .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHWXAFPBYFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337181 | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945966-46-1 | |
Record name | Apararenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apararenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APARARENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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